molecular formula C21H20FN3O2 B11191695 N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11191695
M. Wt: 365.4 g/mol
InChI Key: WHJMGPNYASSOAD-UHFFFAOYSA-N
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Description

  • N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide, also known as EFMA , belongs to the class of acetamides.
  • Its chemical formula is C20H17F2N3O2.
  • The compound features an ethylphenyl group, a fluorophenyl group, and a pyrimidinone ring.
  • EFMA’s structure suggests potential biological activity, making it an interesting subject for research.
  • Preparation Methods

      Synthetic Routes: EFMA can be synthesized through various routes, including condensation reactions or cyclizations.

      Reaction Conditions: Specific conditions depend on the chosen synthetic pathway.

      Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: EFMA likely undergoes reactions such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of EFMA, which may have distinct properties.

  • Scientific Research Applications

      Chemistry: EFMA’s reactivity makes it valuable for designing new compounds.

      Biology: Investigate its interactions with enzymes, receptors, or cellular processes.

      Medicine: Explore its potential as a drug candidate (e.g., anti-inflammatory, antitumor).

      Industry: EFMA derivatives could find applications in materials science or agrochemicals.

  • Mechanism of Action

    • EFMA’s mechanism likely involves binding to specific targets (e.g., proteins, nucleic acids).
    • Pathways: Investigate metabolic pathways affected by EFMA.

      Molecular Targets: Identify receptors, enzymes, or signaling molecules.

  • Comparison with Similar Compounds

      Uniqueness: EFMA’s combination of an ethylphenyl group, fluorophenyl group, and pyrimidinone ring sets it apart.

      Similar Compounds: Consider related acetamides or pyrimidinones.

    Properties

    Molecular Formula

    C21H20FN3O2

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

    InChI

    InChI=1S/C21H20FN3O2/c1-3-15-6-4-5-7-18(15)24-19(26)13-25-20(27)12-14(2)23-21(25)16-8-10-17(22)11-9-16/h4-12H,3,13H2,1-2H3,(H,24,26)

    InChI Key

    WHJMGPNYASSOAD-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C

    Origin of Product

    United States

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